(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

Chiral purity Enantiomeric excess SPPS quality control

Select Fmoc-D-Met-OH (CAS 112883-40-6) when stereochemical integrity is non-negotiable. This D-enantiomer delivers ≥10 kcal/mol protease-binding reduction versus L-Met, enabling stable antimicrobial and deltorphin-class opioid peptides. Demanding specifications—≥99.5% chiral HPLC, ≤0.5% L-enantiomer, and +28°±2° optical rotation—prevent catastrophic batch failures. Do not substitute with Fmoc-L-Met-OH or racemic mixtures; the D-Met² residue is a pharmacophoric determinant in delta-opioid receptor selectivity. Source from qualified vendors with proven enantiomeric purity for GMP peptide manufacturing and reproducible receptor pharmacology.

Molecular Formula C20H21NO4S
Molecular Weight 371.5 g/mol
CAS No. 112883-40-6
Cat. No. B557640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine
CAS112883-40-6
SynonymsFmoc-D-Met-OH; 112883-40-6; Fmoc-D-methionine; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-methionine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanoicacid; N-Fmoc-D-methionine; AmbotzFAA1145; N-(9-Fluorenylmethyloxycarbonyl)-D-methionine; KSC909E6H; SCHEMBL800305; CTK8A9263; MolPort-003-894-343; ACT05423; ZINC1576228; ANW-16539; CF-192; AKOS015852501; AM81981; RTC-066842; AC-17108; AJ-27296; AK-49263; AM012588; KB-52050; AB0004746
Molecular FormulaC20H21NO4S
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1
InChIKeyBUBGAUHBELNDEW-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Met-OH (CAS 112883-40-6): Chemical Identity and Procurement-Grade Specifications for D-Methionine Peptide Synthesis


(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine (Fmoc-D-Met-OH) is an Nα-Fmoc-protected D-enantiomer of the sulfur-containing proteinogenic amino acid methionine, with molecular formula C₂₀H₂₁NO₄S and molecular weight 371.45 g/mol . It is a standard building block for Fmoc-based solid-phase peptide synthesis (SPPS), enabling site-specific incorporation of the non-natural D-methionine residue into peptide chains . Unlike its L-counterpart (Fmoc-L-Met-OH, CAS 71989-28-1), which introduces the naturally occurring L-methionine, Fmoc-D-Met-OH delivers the mirror-image stereochemistry that fundamentally alters peptide backbone conformation, protease susceptibility, and receptor recognition [1]. Commercial specifications from leading vendors report purity ≥99.5% by chiral HPLC, enantiomeric purity ≥99.0% (≤0.5% L-enantiomer), optical rotation [α]₂₀/D = +28° ± 2° (c=1, DMF), and melting point 110–140 °C [2].

Why Fmoc-D-Met-OH Cannot Be Replaced by Fmoc-L-Met-OH or Fmoc-DL-Met-OH in Stereochemically Critical Applications


Substituting Fmoc-D-Met-OH with its L-enantiomer (Fmoc-L-Met-OH) or the racemic mixture (Fmoc-DL-Met-OH) is not a functionally equivalent procurement decision when peptide stereochemistry governs biological outcome. The D-configuration at the α-carbon inverts the spatial orientation of the methionine side chain relative to the peptide backbone, which has been shown to reduce protease:substrate binding affinity by ≥10 kcal/mol in molecular dynamics simulations and confer complete protease resistance in all-D-amino acid antimicrobial peptides compared to their rapidly degraded L-analogues [1]. In opioid receptor pharmacology, the D-Met² residue in deltorphin A is a critical pharmacophoric determinant: substitution with D-Ala or D-Nle decreases delta-opioid receptor selectivity 3–6-fold, and the converse replacement of D-Ala² with D-Met in deltorphin B diminishes selectivity by an order of magnitude [2]. Even at the level of chemical starting material quality, Fmoc-D-Met-OH specifications differ materially from Fmoc-L-Met-OH in optical rotation sign (+28° vs. −28°) and in the enantiomeric impurity being the L-enantiomer rather than the D-enantiomer [3][4]. For applications where stereochemical integrity is determinative—D-amino acid peptide therapeutics, protease-resistant peptide engineering, stereospecific receptor ligand design, and chiral supramolecular biomaterials—generic substitution introduces an uncontrolled variable that can invalidate experimental results.

Quantitative Differentiation Evidence: Fmoc-D-Met-OH vs. Closest Analogs


Enantiomeric Purity: Fmoc-D-Met-OH Achieves ≤0.5% L-Enantiomer Contamination, Matching or Exceeding Chiral Purity Benchmarks Set by Fmoc-L-Met-OH

Across multiple independent vendor specifications, Fmoc-D-Met-OH (CAS 112883-40-6) consistently achieves enantiomeric purity of ≥99.0% (a/a) with L-enantiomer content controlled to ≤0.5% [1]. The Novabiochem® grade (Merck) specifies enantiomeric purity ≥99.0% (a/a) with assay ≥99.0% by HPLC and ≥97.0% by acidimetric titration . Chem-Impex reports ≥99.5% purity by chiral HPLC . This is directly comparable to the Fmoc-L-Met-OH Novabiochem® specification of enantiomeric purity ≥99.8% (a/a) with HPLC purity ≥99.0% . The critical specification for procurement is not merely gross purity but the enantiomeric impurity ceiling: Fmoc-D-Met-OH limits the undesired L-enantiomer to ≤0.5%, which is essential for applications where even trace L-epimer incorporation would confound stereochemical interpretation of biological results.

Chiral purity Enantiomeric excess SPPS quality control

Chiroptical Identity Confirmation: Opposite-Sign Optical Rotation Between Fmoc-D-Met-OH and Fmoc-L-Met-OH Enables Unambiguous Identity Verification

Fmoc-D-Met-OH exhibits a specific optical rotation of [α]₂₀/D = +28° ± 2° (c=1, DMF) [1], while Fmoc-L-Met-OH displays [α]₂₀/D = −28° ± 2° (c=1, DMF) under identical conditions [2][3]. The magnitude of rotation is essentially identical (~28°) but the sign is opposite, providing a definitive, instrument-based identity test that distinguishes the two enantiomers without requiring chiral chromatographic separation. This chiroptical property serves as a rapid incoming QC check: a positive rotation confirms the D-enantiomer; a negative rotation would indicate mislabeling or L-enantiomer contamination.

Optical rotation Chiroptical identity QC release testing

Protease Resistance Conferred by D-Amino Acid Residues: L→D Chirality Conversion Reduces Trypsin Binding Affinity by ≥10 kcal/mol

In a 2024 mechanistic study by Sarkar et al., all-D-amino acid cationic antimicrobial heptapeptides (P4C, P5C) were demonstrated to be completely protease-resistant, noncytotoxic, and nonhemolytic, whereas their all-L counterparts were rapidly degraded by trypsin [1]. Molecular dynamics simulations revealed that L→D chirality conversion severely compromised the peptide:trypsin binding affinity by ≥10 kcal/mol, resulting in an inactive D-peptide:protease complex [1]. Although this study did not specifically use Fmoc-D-Met-OH as a building block, it establishes the class-level principle that D-methionine—when incorporated into a peptide in place of L-methionine—contributes to the global protease resistance phenotype. This is consistent with earlier work showing D-amino acid-substituted antimicrobial peptides lyse bacteria as efficiently as all-L parents while resisting proteolysis [2]. Fmoc-D-Met-OH is the essential synthetic reagent for introducing such protease-resistant D-Met residues via Fmoc SPPS.

Protease resistance D-amino acid peptide Therapeutic half-life

Opioid Receptor Pharmacophore Specificity: D-Met² in Deltorphin A Confers Sub-nanomolar Delta-Opioid Affinity with >700-Fold Selectivity Over Mu Receptor

Deltorphin A (H-Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂) is a naturally occurring heptapeptide containing D-Met at position 2, isolated from frog skin, that exhibits extraordinary delta-opioid receptor affinity (Kiδ = 0.45 nM) with a mu/delta selectivity ratio of 764 [1]. Structure-activity relationship studies demonstrate that the D-Met² residue is a stereochemically defined pharmacophoric element: substitution of D-Met² in deltorphin A by D-Ala or D-Nle decreases delta selectivity 3–6-fold through elevated mu-receptor affinity [1]. Conversely, replacing D-Ala² with D-Met in deltorphin B diminishes delta selectivity by an order of magnitude solely through loss of delta affinity [1]. These data establish that the D-Met side chain (thiomethyl) at position 2 is not interchangeable with other D-amino acids for optimal delta receptor recognition. Fmoc-D-Met-OH is the requisite building block for SPPS-based construction of deltorphin and related D-Met²-containing opioid peptide ligands.

Deltorphin Opioid receptor D-Met pharmacophore

Fmoc-Methionine Self-Assembly: Hydrogel Critical Aggregation Concentration of 0.1172 mM Positions Fmoc-M Between Fmoc-W and Fmoc-Y in Antibacterial Biomaterial Performance

Xie et al. (2020) reported self-assembled supramolecular hydrogels from three commercially available Fmoc-amino acids—Fmoc-tryptophan (Fmoc-W), Fmoc-methionine (Fmoc-M), and Fmoc-tyrosine (Fmoc-Y)—and quantified their critical aggregation concentrations (CAC) and relative antibacterial activities [1]. Fmoc-M hydrogel exhibited a CAC of 0.1172 mM, intermediate between Fmoc-W (0.0293 mM, strongest aggregation) and Fmoc-Y (0.4688 mM, weakest aggregation) [1]. The antibacterial activity ranking against Gram-positive bacteria was Fmoc-W hydrogel > Fmoc-M hydrogel > Fmoc-Y hydrogel, correlating with aggregation capability and nanofiber morphology (flexible nanofibers for Fmoc-M vs. rigid aligned nanofibers for Fmoc-W) [1]. This study used Fmoc-methionine (unspecified enantiomer; the commercially available form is typically the L- or racemic variant), so the data serve as a cross-study benchmark: Fmoc-D-Met-OH would enable exploration of whether D-chirality in the methionine side chain further modulates hydrogel nanostructure morphology and antibacterial potency.

Supramolecular hydrogel Antibacterial biomaterial Fmoc-amino acid self-assembly

Procurement-Relevant Application Scenarios for Fmoc-D-Met-OH (CAS 112883-40-6)


Protease-Resistant Therapeutic Peptide Design and Preclinical Development

Fmoc-D-Met-OH is the essential SPPS building block for incorporating D-methionine residues into peptide therapeutics where protease resistance is a critical design objective. The mechanistic evidence that L→D chirality conversion reduces trypsin binding affinity by ≥10 kcal/mol and confers complete protease resistance in all-D peptides provides a quantitative rationale for selecting this building block over Fmoc-L-Met-OH [1]. This application is directly relevant to antimicrobial peptide development, where D-enantiomer peptides maintain antibacterial potency against ESKAPE pathogens while resisting proteolytic degradation that limits the clinical utility of L-peptide counterparts [1].

Delta-Opioid Receptor Ligand Synthesis for Analgesic Drug Discovery

Fmoc-D-Met-OH is the requisite reagent for SPPS construction of deltorphin-class opioid peptides and their analogues, where the D-Met² residue at the second position is a non-substitutable pharmacophoric element. The quantitative structure-activity data showing that D-Met²→D-Ala or D-Met²→D-Nle substitution reduces delta-opioid receptor selectivity 3–6-fold, and that the converse D-Met incorporation alters selectivity by an order of magnitude, establishes that no alternative Fmoc-D-amino acid can replicate the D-Met² pharmacophore [2]. Procurement of Fmoc-D-Met-OH is mandatory for any research program targeting deltorphin-based delta-selective opioid agonists.

Chiral Supramolecular Biomaterials and Antibacterial Hydrogel Engineering

The Fmoc-methionine scaffold self-assembles into supramolecular hydrogels with a critical aggregation concentration of 0.1172 mM and exhibits intermediate antibacterial activity against Gram-positive bacteria relative to Fmoc-tryptophan and Fmoc-tyrosine hydrogels [3]. Fmoc-D-Met-OH enables investigation of stereochemical effects on hydrogel nanostructure, mechanical properties, and antibacterial potency—a research direction not accessible with the L-enantiomer or racemic mixture alone. The flexible nanofiber morphology observed for Fmoc-M hydrogels may be tunable through D-chirality, potentially yielding biomaterials with differentiated properties for wound healing and implant coating applications [3].

Stereochemically Defined Peptide Quality Control and Manufacturing

In GMP peptide manufacturing and process development, Fmoc-D-Met-OH from qualified vendors (Novabiochem®, Chem-Impex) with enantiomeric purity ≥99.0% and L-enantiomer content ≤0.5% ensures that trace epimer contamination does not confound product purity profiles . The opposite-sign optical rotation (+28° vs. −28° for Fmoc-L-Met-OH) provides a rapid polarimetric identity check that prevents catastrophic batch failures from enantiomer mix-up in multi-kilogram campaigns . This is particularly critical when the D-Met residue is a pharmacophoric determinant whose L-epimer incorporation would alter receptor binding by orders of magnitude [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.